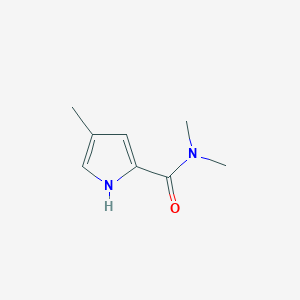![molecular formula C29H27N3O3 B12870661 3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is a complex organic compound that belongs to the class of indeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indeno and pyrazole moieties, contributes to its distinct chemical properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indanone derivatives with hydrazine derivatives can lead to the formation of the indeno-pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学的研究の応用
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Indeno[1,2-c]pyrazole-2-carboxamide: Another indeno-pyrazole derivative with similar structural features.
Indeno[1,2-c]pyrazole-3-carboxamide: Differing in the position of the carboxamide group.
Indeno[1,2-c]pyrazole-4-carboxamide: Another positional isomer with distinct properties.
Uniqueness
Indeno[1,2-c]pyrazole-6-carboxamide, 1,4-dihydro-3-(4’-hydroxy[1,1’-biphenyl]-4-yl)-N-(trans-4-hydroxycyclohexyl)- is unique due to its specific substitution pattern and the presence of both hydroxybiphenyl and hydroxycyclohexyl groups. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .
特性
分子式 |
C29H27N3O3 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
N-(4-hydroxycyclohexyl)-3-[4-(4-hydroxyphenyl)phenyl]-1,4-dihydroindeno[1,2-c]pyrazole-6-carboxamide |
InChI |
InChI=1S/C29H27N3O3/c33-23-10-5-18(6-11-23)17-1-3-19(4-2-17)27-26-16-21-15-20(7-14-25(21)28(26)32-31-27)29(35)30-22-8-12-24(34)13-9-22/h1-7,10-11,14-15,22,24,33-34H,8-9,12-13,16H2,(H,30,35)(H,31,32) |
InChIキー |
VKPCXCHYSBVEMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C4=C(C3)C(=NN4)C5=CC=C(C=C5)C6=CC=C(C=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


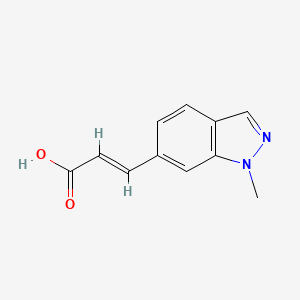
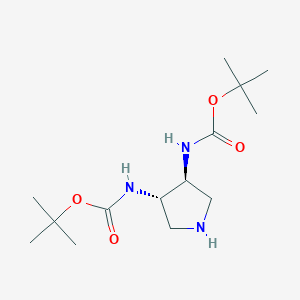
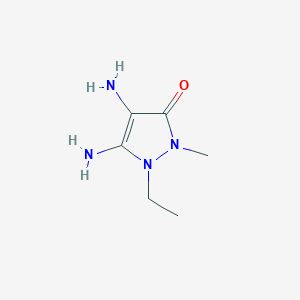
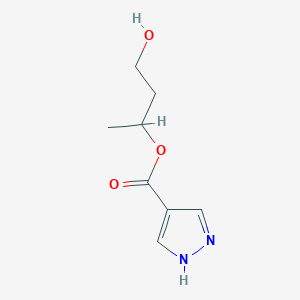
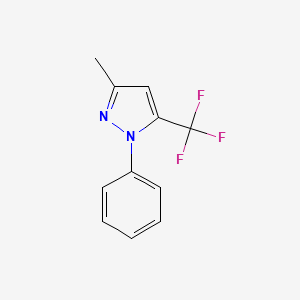
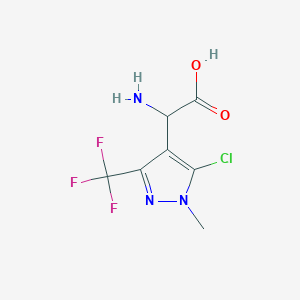
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)
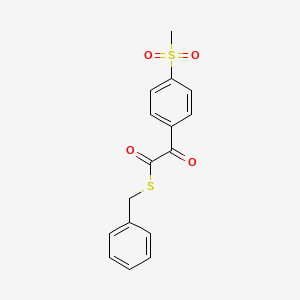
![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)
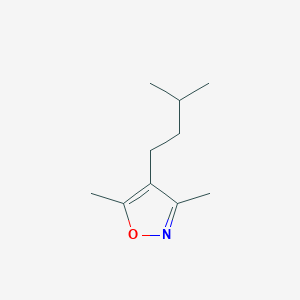
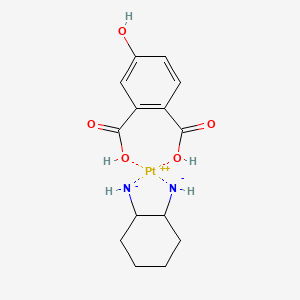
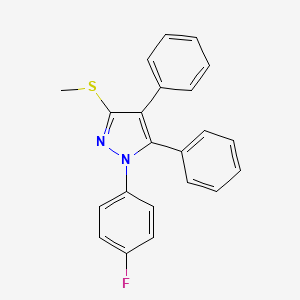
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
